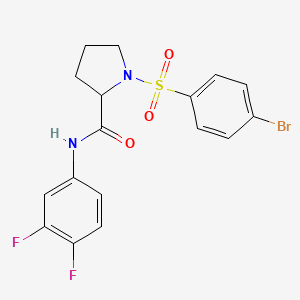

1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide

Beschreibung

This compound is a sulfonamide-functionalized pyrrolidine derivative characterized by a 4-bromobenzenesulfonyl group at the pyrrolidine nitrogen and a 3,4-difluorophenyl carboxamide substituent.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQTWTQIGZPKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of the Pyrrolidine Ring:

- Starting with a suitable pyrrolidine precursor, the ring is often constructed through cyclization reactions.

- Reaction conditions may include the use of strong bases or acids to facilitate ring closure.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Introduction of various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been explored for its potential in treating several diseases due to its ability to modulate biological pathways. Notably, it has been investigated for its effects on neurodegenerative diseases and cancer.

Neurodegenerative Diseases

Research indicates that compounds similar to 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide may inhibit the aggregation of proteins associated with neurodegenerative conditions such as Alzheimer's disease. For instance, derivatives of benzenesulfonamide have shown promise in counteracting the toxic effects of α-synuclein, a protein implicated in Parkinson's disease . The ability to modulate protein interactions makes this compound a candidate for further development in treating neurodegenerative disorders.

Cancer Research

The compound's structural characteristics allow it to interfere with cellular signaling pathways involved in cancer progression. Studies have demonstrated that related pyrrolidine derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide could be effective in cancer therapy . The mechanism of action may involve the inhibition of specific kinases or other enzymes crucial for tumor growth.

The biological activity of this compound has been assessed through various assays that evaluate its efficacy against different biological targets.

Antimicrobial Properties

Preliminary studies have indicated that the compound possesses antimicrobial activity. It has been tested against several bacterial strains, showing significant inhibition of growth, which positions it as a potential lead in the development of new antibiotics .

Antiglycation Activity

The compound has also been evaluated for its ability to inhibit advanced glycation end-products (AGEs), which are implicated in diabetic complications. In vitro assays demonstrated that it effectively reduced AGE formation, suggesting a protective role against diabetes-related damage .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromobenzenesulfonyl and difluorophenyl groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Halogenation Impact on Reactivity and Binding: The 3,4-difluorophenyl group in the target compound enhances electronegativity and lipophilicity compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or chlorinated analogs (e.g., 3,4-dichlorobenzyl in ). Bromobenzenesulfonyl groups (common in ) contribute to strong electron-withdrawing effects, stabilizing intermediates in catalytic processes. However, bromine’s larger size may reduce solubility compared to chlorine or fluorine analogs .

Synthetic Accessibility :

- Compounds with simpler halogenation (e.g., 4-fluorophenyl in ) are synthesized via straightforward sulfonylation of proline derivatives. In contrast, dihalogenated variants (e.g., 3,4-difluorophenyl or 3,4-dichlorobenzyl) require multi-step protocols involving dynamic kinetic resolution or phase-transfer catalysis .

Functional Applications: The N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (Soloshonok ligand) demonstrates high stereocontrol in amino acid synthesis due to its rigid dichlorinated structure . The target compound’s difluorophenyl group may offer similar stereochemical advantages but with improved metabolic stability, a common feature of fluorinated drugs .

Biologische Aktivität

1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse sources and research findings.

Chemical Structure

The chemical formula for 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can be represented as follows:

- Molecular Formula : C14H12BrF2N2O2S

- Molecular Weight : 404.22 g/mol

Research indicates that compounds similar to 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide often target specific biological pathways. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in disease processes, particularly those related to neurological disorders and cancer.

Inhibition of Perforin Activity

One significant area of research involves the compound's ability to inhibit perforin activity, a crucial mechanism in immune responses and cytotoxicity. Perforin is a protein that forms pores in cell membranes, leading to cell lysis. Inhibiting this activity could have therapeutic implications for autoimmune diseases and certain cancers .

Anticancer Properties

Studies have demonstrated that sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the bromobenzenesulfonyl group enhances the compound's ability to interact with cellular targets involved in cancer progression .

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar pyrrolidine derivatives. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | The compound demonstrated significant inhibition of perforin activity in vitro, suggesting potential use in treating conditions characterized by excessive immune responses. |

| Study 2 | In animal models, administration of related sulfonamide compounds resulted in reduced tumor growth and increased survival rates, indicating promising anticancer effects. |

| Study 3 | Neuroprotective assays showed that similar pyrrolidine derivatives could reduce neuronal cell death under oxidative stress conditions, highlighting their potential in treating neurodegenerative diseases. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide. Initial studies suggest moderate bioavailability with a favorable half-life, making it a candidate for further development into therapeutic agents .

Toxicological assessments have indicated that while the compound exhibits some cytotoxicity at high concentrations, it remains within safe limits at therapeutic doses. Further studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves sequential sulfonylation and carboxamide coupling. Key steps include:

- Sulfonylation : Reacting pyrrolidine-2-carboxylic acid derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Carboxamide formation : Coupling the sulfonylated intermediate with 3,4-difluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, higher sulfonylation yields (>80%) are achieved at 0°C with slow reagent addition to minimize side reactions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Assign peaks for the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups), sulfonyl group (δ 3.1–3.3 ppm for SO₂), and aromatic protons (δ 7.2–7.8 ppm for bromophenyl and difluorophenyl). ¹⁹F NMR should show two distinct signals for the 3,4-difluorophenyl group .

- HRMS : Confirm the molecular ion [M+H]⁺ at m/z 471.02 (calculated for C₁₇H₁₄BrF₂N₂O₃S) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrrolidine-carboxamides .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., trypsin-like serine proteases) to measure IC₅₀ values.

- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Methodology :

- Substituent variation : Synthesize analogs with modified sulfonyl (e.g., 4-chlorophenyl) or carboxamide (e.g., 2,5-difluorophenyl) groups. Compare logP (via HPLC) and potency (e.g., kinase inhibition).

- Bioisosteric replacement : Replace the bromine atom with trifluoromethyl to enhance metabolic stability, as seen in related sulfonamide derivatives .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

- Methodology :

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes. For example, solubility in PBS (pH 7.4) increased from 12 µM to 85 µM with 10% HP-β-CD .

- Bioavailability validation : Compare in vitro permeability (Caco-2 monolayers) with in vivo PK data (e.g., rat plasma AUC). Discrepancies may arise from efflux transporters (e.g., P-gp), which can be inhibited with verapamil .

Q. What computational strategies predict target binding modes and off-target risks?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK3). Key interactions include hydrogen bonding with the pyrrolidine carbonyl and π-stacking with the bromophenyl group .

- Off-target profiling : Perform similarity-based screening using ChEMBL or PubChem to identify risk targets (e.g., carbonic anhydrase isoforms) .

Q. How can degradation products be identified and mitigated during formulation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.